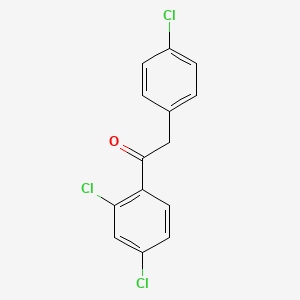

2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O/c15-10-3-1-9(2-4-10)7-14(18)12-6-5-11(16)8-13(12)17/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXUWZVNQWBASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621179 | |

| Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94171-11-6 | |

| Record name | 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Prepared by: Gemini Scientific Applications Group

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a halogenated deoxybenzoin derivative. While specific research on this exact molecule is limited, this document synthesizes available data and provides expert insights based on its structural class. The guide covers its chemical identity, core physicochemical properties, a proposed synthetic route via Friedel-Crafts acylation with a detailed protocol, and potential applications in research and development based on analogous compounds. Furthermore, it outlines essential safety and handling procedures critical for laboratory practice. This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding of this compound and its scientific context.

Introduction and Nomenclature

This compound belongs to the deoxybenzoin class of compounds, which are characterized by a 1,2-diphenylethanone core structure. Deoxybenzoins are notable as key synthetic precursors for isoflavones and exhibit a range of biological activities, including antioxidant and antimicrobial properties.[1][2] The subject molecule is distinguished by its specific chlorination pattern: a monochlorinated phenyl ring at the C2 position and a dichlorinated phenyl ring attached to the carbonyl carbon.

This substitution pattern is expected to significantly influence its chemical reactivity and biological profile. The electron-withdrawing nature of the chlorine atoms can affect the electrophilicity of the carbonyl carbon and the overall electronic distribution of the aromatic systems.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. The fundamental identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | N/A | N/A |

| CAS Number | 94171-11-6 | [3][4] |

| Molecular Formula | C₁₄H₉Cl₃O | [4] |

| Molecular Weight | 299.58 g/mol | [4] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred |

| Solubility | Predicted to be soluble in organic solvents (e.g., DCM, THF, Acetone) and insoluble in water. | Inferred |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Proposed Synthesis and Experimental Protocol

The most logical and established method for synthesizing 1,2-diaryl ethanones is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.

Causality of Experimental Design: For the synthesis of this compound, the strategy involves the acylation of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride. 1,3-Dichlorobenzene is chosen as the aromatic substrate because the chlorine atoms are meta-directing, which, combined with steric hindrance, favors acylation at the C4 position, leading to the desired 2,4-dichloro-substituted ring on the ketone. Aluminum chloride (AlCl₃) is the quintessential Lewis acid catalyst for this transformation, as it effectively generates the highly electrophilic acylium ion necessary for the reaction to proceed.[6]

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Laboratory Protocol

Safety Precaution: This reaction is exothermic, generates corrosive HCl gas, and involves moisture-sensitive reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Apparatus Setup: Assemble a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or scrub system), and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Substrate Addition: Add 1,3-dichlorobenzene (1.0 equivalent) to the flask via syringe and cool the mixture to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve 4-chlorophenylacetyl chloride (1.1 equivalents) in the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove any remaining acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Potential Research Applications

While direct applications of this specific molecule are not documented in peer-reviewed literature, the deoxybenzoin scaffold is a well-established pharmacophore. Structurally similar compounds have been investigated for a variety of biological activities:

-

Antimicrobial and Antifungal Agents: Deoxybenzoin derivatives have shown promising activity against various bacterial and fungal strains.[1] The presence of three chlorine atoms on this molecule may enhance its lipophilicity and potential for membrane disruption, making it a candidate for antimicrobial screening.

-

Antioxidant and Tyrosinase Inhibitors: Polyphenolic deoxybenzoins are known to be powerful antioxidants and inhibitors of the tyrosinase enzyme, suggesting potential applications in cosmetics and treatments for hyperpigmentation.[2] While the subject compound is not phenolic, its core structure is relevant.

-

Precursors for Heterocyclic Synthesis: Deoxybenzoins are valuable intermediates in the synthesis of more complex molecules, particularly isoflavones, which have a wide range of pharmacological properties, including estrogenic effects.[9][10]

-

Agrochemical Intermediates: Structurally related chloro- and bromo-acetophenones are pivotal intermediates in the synthesis of widely used fungicides like Propiconazole and Imazalil.[11] This suggests a potential, though unexplored, role for this compound in agrochemical research.

Safety, Handling, and Storage

As a chlorinated aromatic ketone, this compound should be handled with care, assuming it possesses hazards similar to other compounds in its class.[7]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (consult manufacturer data for suitability against chlorinated aromatics).[12]

-

Engineering Controls: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Toxicological Profile (Inferred): Chlorinated aromatic compounds can cause irritation to the skin, eyes, and respiratory system.[12] Long-term exposure to some compounds in this class may lead to organ damage.[12] Assume the compound is toxic and handle accordingly.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13] Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of all waste, including contaminated PPE and empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations.[7]

References

-

Wei, Y., et al. (2011). Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. PubMed. [Link]

-

Tan, C. P., et al. (2009). Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. PubMed. [Link]

-

Mathew, S. T., et al. (2019). ESTROGENIC EFFECT OF THREE DEOXYBENZOIN DERIVATIVES. ResearchGate. [Link]

-

NIST. Ethanone, 1-(2,4-dichlorophenyl)-. [Link]

-

Leong, C. N., et al. (2010). Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. Journal of Agricultural and Food Chemistry. [Link]

-

PubChem. 2,2-Dichloro-1-(4-chlorophenyl)ethanone. [Link]

-

Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]

-

Ali, I., et al. (2022). Synthesis of 2-Aryl-7-Methyl-1-Phenyl-4-Selenoxo-1,4-Dihydro-Pyrano[4,3-d]Pyrimidin-5-One via a Three-Component Condensation. ResearchGate. [Link]

-

MDPI. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. [Link]

-

Clark, J. (2016). THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]

-

Chemsrc. 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. [Link]

-

JoVE. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

-

Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

- Google Patents.

-

NIST. Ethanone, 1-(2,4-dichlorophenyl)- IR Spectrum. [Link]

-

Alfa Chemical. China 1 2 4 dichlorophenyl ethanone Manufacturers Factory Suppliers. [Link]

-

Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]

-

IPI Global. Safe and efficient handling of chlorinated solvents. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

-

Chen, Y. L., et al. (2021). Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. PubMed. [Link]

-

MDPI. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

Sources

- 1. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 94171-11-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 94171-11-6 [m.chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. innospk.com [innospk.com]

- 12. ecolink.com [ecolink.com]

- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: A Key Intermediate in Azole Antifungal Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the synthesis of potent therapeutic agents often relies on the availability of versatile and strategically functionalized molecular building blocks. 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone stands as a pivotal, yet often unheralded, intermediate in the production of several clinically significant azole antifungal drugs. Its unique polychlorinated diarylethanone structure provides the essential framework for constructing complex heterocyclic systems that are fundamental to the efficacy of these antifungal agents. This technical guide offers a comprehensive exploration of this compound, from its precise chemical identity and physicochemical properties to a detailed examination of its synthesis and its critical role in the development of widely used antimycotic therapies.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

Synonyms:

-

2-(4-Chlorophenyl)-2′,4′-dichloroacetophenone

-

4'-Chlorophenyl-2,4-dichlorobenzyl ketone[1]

CAS Registry Number: 94171-11-6

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for its handling, reaction optimization, and formulation. The following table summarizes key computed and experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl₃O | SpectraBase[1] |

| Molecular Weight | 299.58 g/mol | SpectraBase[1] |

| Exact Mass | 297.971898 g/mol | SpectraBase[1] |

| Appearance | Solid (predicted) | Inferred from structure |

| XLogP3 | 5.5 (Predicted) | PubChem (similar structures) |

| Hydrogen Bond Donor Count | 0 | PubChem (similar structures) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (similar structures) |

| Rotatable Bond Count | 2 | PubChem (similar structures) |

Synthesis Protocol: A Mechanistic Approach

The most logical and industrially scalable synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the carbon-carbon bond between the acyl group and the aromatic ring. The overall synthesis can be conceptualized as a two-step process.

Step 1: Synthesis of 2-(4-Chlorophenyl)acetyl Chloride

The precursor acyl chloride is readily prepared from the corresponding carboxylic acid.

-

Reaction: 4-Chlorophenylacetic acid is converted to 2-(4-chlorophenyl)acetyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Causality: Thionyl chloride is an excellent choice for this transformation as it reacts with the carboxylic acid to form the acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which drives the reaction to completion. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

Detailed Protocol:

-

To a stirred solution of 4-chlorophenylacetic acid (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of DMF (0.02 equivalents).

-

Slowly add thionyl chloride (1.5 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude 2-(4-chlorophenyl)acetyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This step constitutes the core of the synthesis, forming the target ketone.

-

Reaction: 2-(4-Chlorophenyl)acetyl chloride is reacted with 1,3-dichlorobenzene in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

-

Causality: The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich pi system of the 1,3-dichlorobenzene ring. The chlorine atoms on the dichlorobenzene ring are deactivating and ortho-, para-directing. The acylation is expected to occur at the 4-position, para to one chlorine and ortho to the other, due to steric hindrance at the 2-position. A subsequent deprotonation step by the AlCl₄⁻ complex restores the aromaticity of the ring and regenerates the catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.

Detailed Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add 1,3-dichlorobenzene (1.5 equivalents) and anhydrous aluminum chloride (1.2 equivalents).

-

Cool the mixture in an ice bath and slowly add a solution of 2-(4-chlorophenyl)acetyl chloride (1.0 equivalent) in an anhydrous solvent like dichloromethane or nitrobenzene dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or HPLC.

-

Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Application in Drug Development: A Gateway to Azole Antifungals

The primary significance of this compound lies in its role as a key precursor for the synthesis of several azole antifungal agents, including econazole and luliconazole.

Econazole Synthesis

In the synthesis of econazole, a related intermediate, 1-(2,4-dichlorophenyl)-2-chloroethanol, is often used. This intermediate can be derived from the reduction of a corresponding chloroacetophenone. The synthesis of econazole involves the alkylation of imidazole with a derivative of this chloroethanol, followed by etherification with p-chlorobenzyl chloride.

Luliconazole Synthesis

The synthesis of the topical antifungal agent luliconazole also utilizes a derivative of a dichlorophenyl ethanone. For instance, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key chiral intermediate, can be prepared by the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. This chiral alcohol is then further elaborated to construct the dithiolane ring and attach the imidazoleacetonitrile side chain, ultimately yielding luliconazole.

Mechanism of Action of Azole Antifungals

The final drug products derived from this intermediate belong to the azole class of antifungals. Their mechanism of action is well-established and involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

-

Enzyme Inhibition: This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

-

Membrane Disruption: By inhibiting ergosterol synthesis, azole antifungals lead to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol. This disrupts the integrity and fluidity of the fungal cell membrane.

-

Fungistatic/Fungicidal Effect: The compromised cell membrane leads to increased permeability, leakage of essential cellular components, and inhibition of fungal growth and replication, resulting in a fungistatic or, at higher concentrations, a fungicidal effect.

Sources

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the molecular structure, formula, and proposed synthesis of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, spectroscopic analysis, and potential applications of this compound as a key intermediate in the synthesis of bioactive molecules.

Core Molecular Attributes

This compound is a diaryl ethanone derivative characterized by the presence of three chlorine substituents on its phenyl rings. These structural features significantly influence its reactivity and potential as a precursor in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Cl₃O | 1[1] |

| Molecular Weight | 299.58 g/mol | 1[1] |

| CAS Number | 94171-11-6 | 1[1] |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | Inferred from structure |

| IUPAC Name | This compound | Inferred from structure |

The molecular structure consists of a 2,4-dichlorophenyl group attached to a carbonyl carbon, which is in turn bonded to a methylene bridge connected to a 4-chlorophenyl group.

Caption: 2D Molecular Structure of the Compound.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the Friedel-Crafts acylation of chlorobenzene with 2,4-dichlorobenzoyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established procedures for Friedel-Crafts acylation of similar substrates.

Materials:

-

2,4-Dichlorobenzoyl chloride

-

Chlorobenzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Crushed ice

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is assembled.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: A solution of 2,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C.

-

Addition of Aryl Component: Following the addition of the acyl chloride, chlorobenzene (1.2 equivalents) is added dropwise to the reaction mixture.

-

Reaction Progression: After the complete addition of reagents, the ice bath is removed, and the reaction mixture is allowed to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two different phenyl rings and the methylene protons.

-

Aromatic Protons (2,4-dichlorophenyl group): These protons will appear as a set of multiplets in the downfield region (typically δ 7.2-7.8 ppm) due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

-

Aromatic Protons (4-chlorophenyl group): These protons will likely appear as two doublets (an AA'BB' system) in the aromatic region (typically δ 7.0-7.5 ppm).

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is expected, likely in the range of δ 4.0-4.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, characteristic of a ketone, is expected around δ 190-200 ppm.

-

Aromatic Carbons: A series of signals in the aromatic region (δ 125-145 ppm) will correspond to the carbons of the two phenyl rings. The carbons attached to chlorine atoms will show characteristic shifts.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon is anticipated in the aliphatic region, likely around δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1680-1700 cm⁻¹.

-

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region (typically below 800 cm⁻¹).

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z 298 (for the most abundant isotopes ³⁵Cl). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak cluster (M, M+2, M+4, M+6).

-

Fragmentation: Key fragmentation pathways are expected to involve cleavage adjacent to the carbonyl group (α-cleavage), leading to the formation of acylium ions. The loss of chlorine atoms and fragmentation of the aromatic rings are also anticipated. Common fragments would include the 2,4-dichlorobenzoyl cation and the 4-chlorobenzyl cation.

Applications in Drug Development and Research

Compounds with the diaryl ethanone scaffold are valuable intermediates in the synthesis of various pharmaceuticals. The presence of chloro-substituents can enhance the lipophilicity and metabolic stability of drug candidates.

This class of compounds has been implicated as precursors in the synthesis of antifungal agents. For instance, related chloro-substituted ethanones are known intermediates in the preparation of miconazole and luliconazole.[2][3][4] The structural features of this compound make it a prime candidate for derivatization to explore novel therapeutic agents.

Conclusion

This compound is a molecule of significant interest for synthetic and medicinal chemists. While detailed experimental data is sparse in the public domain, its synthesis can be reliably approached through established methods like the Friedel-Crafts acylation. The predicted spectroscopic data provides a solid foundation for its characterization. Its structural similarity to known precursors for antifungal medications underscores its potential as a valuable building block in the development of new therapeutic agents. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this versatile chemical intermediate.

References

-

ResearchGate. Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol.[Link]

- Google Patents.Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

ResearchGate. Asymmetric synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol.[Link]

Sources

A Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (CAS 94171-11-6): Synthesis, Analysis, and Pharmaceutical Context

This document provides an in-depth technical examination of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a chlorinated aromatic ketone. While not extensively documented in public literature, its structural motifs are highly relevant in modern pharmaceutical development, particularly as a potential process-related impurity or a key synthetic intermediate. This guide is intended for researchers, process chemists, and quality control specialists engaged in drug discovery and manufacturing. We will explore its logical synthesis, robust analytical characterization methods, and its potential significance within the broader context of active pharmaceutical ingredient (API) development.

Compound Profile and Physicochemical Properties

This compound belongs to the diaryl ketone family. Its structure features a central ethanone bridge connecting a 4-chlorophenyl group and a 2,4-dichlorophenyl group. This high degree of chlorination significantly influences its physicochemical properties, such as solubility, reactivity, and chromatographic behavior.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 94171-11-6 | - |

| Molecular Formula | C₁₄H₉Cl₃O | PubChem CID 13854125 (Computed) |

| Molecular Weight | 315.58 g/mol | PubChem CID 13854125 (Computed) |

| Predicted LogP | 5.2 - 5.5 | ChemSpider, PubChem (Computed) |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[1] |

Contextual Significance in Pharmaceutical Synthesis

The true significance of this compound is best understood by examining its structural analogs, which are critical intermediates in the synthesis of widely used antifungal agents. For instance, the synthesis of luliconazole and econazole involves precursors like (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, respectively[2][3].

The synthesis of these APIs often involves multi-step processes where precise control of reactants and conditions is paramount. This compound could potentially arise as a process-related impurity. This can occur through cross-coupling of starting materials or the presence of related impurities in the raw materials. For drug development professionals, the ability to synthesize, isolate, and characterize such potential impurities is a regulatory and safety imperative.[4]

Synthetic Pathway: A Mechanistic Approach via Friedel-Crafts Acylation

The most direct and logical method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[5][6]

Mechanism Insight: The reaction proceeds by activating an acyl halide (4-chlorophenylacetyl chloride) with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and abstracts the chloride, generating a highly reactive acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene, leading to the formation of the new carbon-carbon bond.[7][8] Anhydrous conditions are critical, as water would hydrolyze the AlCl₃ catalyst and the acyl chloride, quenching the reaction.

Detailed Experimental Protocol: Synthesis

-

Reactor Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Initial Charge: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Add 4-chlorophenylacetyl chloride (1.0 equivalent) dropwise to the AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

Aromatic Substrate Addition: Add 1,3-dichlorobenzene (1.5 equivalents) dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Analytical Characterization and Quality Control

A robust and validated analytical method is essential for confirming the identity and purity of the synthesized compound, especially in a pharmaceutical setting. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard approach for analyzing non-volatile, UV-active compounds like this one.[9]

Method Rationale: The high LogP value indicates that the compound is highly non-polar. A C18 stationary phase provides the necessary hydrophobic interactions for good retention. A mobile phase of acetonitrile and water allows for efficient elution, and the aromatic rings provide strong chromophores for sensitive detection via a UV detector.[9]

Protocol: RP-HPLC Method for Purity Analysis

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | Standard, reliable instrumentation. |

| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for non-polar analytes. |

| Mobile Phase | A: Water; B: Acetonitrile | Common solvents offering good separation. |

| Gradient | 70% B to 95% B over 10 min | Ensures elution of the highly retained analyte. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

| Detection | UV at 248 nm | Wavelength for optimal response of chlorophenyl moieties.[9] |

| Run Time | 15 minutes | Allows for full elution and column re-equilibration. |

Standard and Sample Preparation:

-

Diluent: Prepare a 70:30 (v/v) mixture of acetonitrile and water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.

-

Working Standard (50 µg/mL): Dilute the stock solution appropriately with the diluent to achieve a concentration within the desired calibration range.

-

Sample Solution (50 µg/mL): Prepare the sample to be analyzed at a similar concentration to the working standard using the same diluent.

Toxicological and Safety Considerations

No specific toxicological data for CAS 94171-11-6 is publicly available. However, based on its structure as a polychlorinated aromatic compound, prudent laboratory safety practices are essential.

-

General Toxicity: Chlorinated phenols and related compounds are known to be toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10][11] They can cause irritation to the skin, eyes, and respiratory tract.[12]

-

Systemic Effects: Systemic exposure to some chlorinated organic compounds can lead to more severe health effects, including potential damage to the liver and kidneys.[11][13]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

This compound serves as an excellent case study for a compound of interest in pharmaceutical process development. While not a final API itself, its potential role as a synthetic intermediate or a process-related impurity makes its study critical for ensuring the safety and quality of drug products. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers to produce, isolate, and accurately quantify this compound, thereby enabling comprehensive control over complex manufacturing processes.

References

- Vertex AI Search. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.

- Chem-Impex. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.

- Tchounwou, P. B., et al. (2019). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC, NIH.

- BenchChem. (n.d.). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.

- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

- NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook.

- RSC Publishing. (n.d.). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.

- New Jersey Department of Health. (n.d.). 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY.

- MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.

- PMC, NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- StatPearls, NCBI Bookshelf. (n.d.). Phenol Toxicity.

- Pharmaffiliates. (n.d.). Econazole Nitrate - Impurity A.

- Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.

- PubMed. (1984). A review of chlorinated phenols.

Sources

- 1. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 2. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nj.gov [nj.gov]

- 13. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (CAS No. 94171-11-6), a polychlorinated diaryl ketone of significant interest in synthetic and medicinal chemistry. This document details the compound's physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation, describes key analytical characterization techniques, and discusses its potential applications as a pivotal intermediate in the development of pharmaceutical agents. Safety and handling protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction

Diaryl ketones represent a critical class of organic compounds, serving as foundational scaffolds and key intermediates in the synthesis of a wide array of functional molecules.[1] Their utility spans materials science, agrochemicals, and most notably, pharmaceutical drug discovery.[2] The specific substitution patterns on the aromatic rings can profoundly influence the biological activity and pharmacokinetic properties of the resulting molecules.[2]

This compound, a member of this class, is a structurally distinct molecule featuring chlorine atoms on both phenyl rings. This substitution pattern makes it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of antifungal agents and other therapeutic compounds. For instance, the reduction of the ketone functionality in this molecule would yield the corresponding alcohol, a key structural motif found in several active pharmaceutical ingredients. This guide aims to provide a detailed, field-proven perspective on the synthesis, characterization, and application of this important chemical intermediate.

Physicochemical and Structural Information

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 94171-11-6 | [3][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4'-Chlorophenyl-2,4-dichlorobenzyl ketone, 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone | [3][6] |

| Molecular Formula | C₁₄H₉Cl₃O | [3] |

| Molecular Weight | 299.58 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature, typical for diaryl ketones. | N/A |

| InChIKey | QKJIFHFYZXQGIA-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Insights

The most logical and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[7]

Retrosynthetic Rationale

The target molecule can be disconnected at the bond between the carbonyl carbon and the 2,4-dichlorophenyl ring. This retrosynthetic step reveals two primary starting materials: 1,3-dichlorobenzene and a suitable acylating agent derived from 4-chlorophenylacetic acid, namely 4-chlorophenylacetyl chloride.

The choice of reacting 4-chlorophenylacetyl chloride with 1,3-dichlorobenzene is deliberate. Friedel-Crafts acylations are challenging on aromatic rings that are "deactivated" by electron-withdrawing groups, such as chlorine atoms.[8] In 1,3-dichlorobenzene, the position C-4 (para to one chlorine and ortho to the other) is the most activated (or least deactivated) position for electrophilic attack. Attempting the reaction in the reverse manner—acylating chlorobenzene with 2,4-dichlorophenylacetyl chloride—would face similar deactivation challenges.

Proposed Synthesis Workflow

The synthesis can be visualized as a two-stage process: the preparation of the acylating agent followed by the core Friedel-Crafts acylation reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of deactivated arenes and should be performed by trained personnel with appropriate safety measures.[7][8]

Stage 1: Preparation of 4-Chlorophenylacetyl Chloride

-

To a dry, 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (containing NaOH solution), add 4-chlorophenylacetic acid (0.1 mol, 17.06 g).

-

Carefully add thionyl chloride (0.15 mol, 11 mL) to the flask.

-

Heat the mixture to reflux gently for 2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-chlorophenylacetyl chloride is used directly in the next step.

Stage 2: Friedel-Crafts Acylation

-

Set up a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber.

-

Charge the flask with 1,3-dichlorobenzene (0.3 mol, 44.1 g, 34 mL), which acts as both reactant and solvent.

-

Begin stirring and cool the flask in an ice-water bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (0.12 mol, 16.0 g). Causality Note: A stoichiometric amount of AlCl₃ is required because it complexes with the product ketone, rendering it inactive as a catalyst.[8]

-

Once the AlCl₃ is well-suspended, add the crude 4-chlorophenylacetyl chloride (from Stage 1) dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C and maintain for 4-6 hours with vigorous stirring.

-

Cool the reaction mixture back to room temperature and then slowly and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This hydrolyzes the aluminum chloride-ketone complex.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with 2M HCl (100 mL), water (100 mL), 5% NaHCO₃ solution (100 mL), and finally brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude solid product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow

Sources

- 1. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 94171-11-6 Cas No. | 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone | Apollo [store.apolloscientific.co.uk]

- 5. 94171-11-6,2-(4-Chlorophenyl)-2’,4’-dichloroacetophenone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. youtube.com [youtube.com]

- 8. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone

This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone, a complex halogenated aromatic ketone. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer field-proven insights into its properties, synthesis, and handling. Given the limited publicly available data for this specific compound, this guide also extensively covers its likely precursor, 2',4'-dichloroacetophenone, to provide a thorough understanding of its chemical context.

Introduction and Chemical Identity

2-(4-Chlorophenyl)-2',4'-dichloroacetophenone (CAS Number: 94171-11-6) is a substituted acetophenone derivative with a molecular formula of C₁₄H₉Cl₃O and a molecular weight of 299.60 g/mol .[1] Its structure features a 2',4'-dichlorinated phenyl ring attached to a carbonyl group, which is further substituted at the alpha-position with a 4-chlorophenyl group. This intricate arrangement of chloro-substituents on both aromatic rings suggests its potential utility as a complex intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Due to its specific substitution pattern, it is anticipated to exhibit unique reactivity and biological activity. This compound is intended for research use only and not for diagnostic or therapeutic applications.[1]

Physicochemical Properties: A Comparative Approach

Detailed experimental data on the physical properties of 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone are not widely available. However, we can infer its characteristics by examining its immediate precursor, 2',4'-dichloroacetophenone (CAS Number: 2234-16-4). This precursor is a halogenated aromatic ketone that serves as a foundational building block for more complex molecules.[2]

Table 1: Physicochemical Properties of 2',4'-Dichloroacetophenone (CAS: 2234-16-4)

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O | [2][3][4][5] |

| Molecular Weight | 189.04 g/mol | [3][4][5] |

| Appearance | White to off-white or light yellow crystalline solid/powder.[2][4] | [2][4] |

| Melting Point | 33-34 °C | [3][5][6] |

| Boiling Point | 252 °C (at 760 mmHg) | [3] |

| Density | 1.32 g/cm³ | [3] |

| Solubility | Sparingly soluble in water (approx. 200 mg/L); soluble in organic solvents like ethanol and acetone.[2][3] | [2][3] |

| Stability | Stable under normal temperature and pressure.[3] | [3] |

Based on the addition of a 4-chlorophenyl group to the alpha-carbon of 2',4'-dichloroacetophenone, it is reasonable to predict that 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone will be a solid at room temperature with a significantly higher melting point and boiling point, and lower solubility in polar solvents compared to its precursor.

Proposed Synthesis Pathway

The synthesis of 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone can be envisioned through a Friedel-Crafts-type alkylation reaction. This well-established method in organic chemistry is a cornerstone for attaching alkyl groups to aromatic rings.[7] In this proposed pathway, 2',4'-dichloroacetophenone would be deprotonated at the alpha-carbon to form an enolate, which then acts as a nucleophile to attack an electrophilic 4-chlorobenzyl halide.

The causality behind this experimental choice lies in the acidity of the alpha-protons of the ketone, which can be selectively removed by a suitable base. The subsequent nucleophilic attack on the benzyl halide is a reliable method for forming carbon-carbon bonds.

Caption: Proposed synthesis of the target compound via alkylation.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone

This protocol is a self-validating system, where successful synthesis can be confirmed through standard analytical techniques like NMR and Mass Spectrometry.

Materials:

-

2',4'-Dichloroacetophenone

-

4-Chlorobenzyl chloride

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2',4'-dichloroacetophenone in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Addition of Base: Slowly add a solution of LDA in THF to the cooled solution of the ketone with constant stirring. The reaction mixture will typically develop a deep color, indicating the formation of the enolate.

-

Alkylation: In a separate flask, prepare a solution of 4-chlorobenzyl chloride in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours.

-

Reaction Quenching: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Predicted Spectral Characteristics

Table 2: Predicted Spectral Data for 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the 2',4'-dichlorophenyl ring and the 4-chlorophenyl ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).- The benzylic proton (CH) will likely be a singlet or a narrowly split multiplet.- The methyl protons of the precursor will be absent. |

| ¹³C NMR | - Aromatic carbons will appear in the range of δ 120-140 ppm.- The carbonyl carbon (C=O) will be downfield, typically δ > 190 ppm.- The benzylic carbon (CH) will be in the aliphatic region. |

| IR Spectroscopy | - A strong absorption band for the carbonyl group (C=O) stretch, expected around 1680-1700 cm⁻¹.- C-Cl stretching vibrations in the fingerprint region.- Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for three chlorine atoms.- Fragmentation patterns would likely involve the loss of the chlorophenyl and dichlorophenyl groups. |

Safety and Handling

Given the lack of specific safety data for 2-(4-Chlorophenyl)-2',4'-dichloroacetophenone, it is imperative to handle this compound with the utmost care, assuming it to be at least as hazardous as its precursor, 2',4'-dichloroacetophenone.

GHS Hazard Information for 2',4'-Dichloroacetophenone (CAS: 2234-16-4):

-

Hazard Statements: Harmful if swallowed (H302) and causes serious eye damage (H318).[2][5] It may also cause skin and respiratory irritation.[8]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection (P280).[2][5]

-

Wash skin thoroughly after handling.[9]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[2][5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

-

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

2-(4-Chlorophenyl)-2',4'-dichloroacetophenone is a complex molecule with potential applications in synthetic chemistry. While direct experimental data is scarce, this guide provides a robust framework for its understanding, synthesis, and safe handling by leveraging data from its precursor and established chemical principles. The proposed synthetic route and predicted spectral data offer a solid foundation for researchers to begin their work with this compound. As with any research chemical, all handling and synthesis should be conducted by trained professionals with appropriate safety measures in place.

References

-

2,4-Dichloroacetophenone. (n.d.). Heben Pesticide. Retrieved January 18, 2026, from [Link]

-

2,4′-Dichloroacetophenone. (n.d.). Icon Pharma Chem. Retrieved January 18, 2026, from [Link]

-

2',4'-Dichloroacetophenone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

2,4'-Dichloroacetophenone. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

2',4'-DICHLOROACETOPHENONE SAFETY DATA SHEET. (n.d.). Sdfine. Retrieved January 18, 2026, from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). The Organic Chemistry Tutor. Retrieved January 18, 2026, from [Link]

-

2,4'-Dichloroacetophenone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

2',4'-DICHLOROACETOPHENONE. (n.d.). Sdfine. Retrieved January 18, 2026, from [Link]

-

Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

-

Exploring 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 18, 2026, from [Link]

-

2,4'-Dichloroacetophenone. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Friedel-Crafts acylation of chlorobenzene. (2023, March 25). Chemistry Desk. Retrieved January 18, 2026, from [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Chemical Properties of Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9). (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]

-

Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]

-

2,4-Dichloroacetophenone. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

- Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material. (n.d.). Google Patents.

- Method for preparing 2, 4-dichloroacetophenone. (n.d.). Google Patents.

-

Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (2004). Chinese Journal of Modern Applied Pharmacy. Retrieved January 18, 2026, from [Link]

- Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol. (n.d.). Patsnap.

- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. (n.d.). Google Patents.

- Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (n.d.). Google Patents.

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

2',4'-Dichloroacetophenone. (2025, August 25). Chemsrc. Retrieved January 18, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101898947A - Method for producing 2,4-dichloroacetophenone by using solid waste chlorobenzene tar as raw material - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

Unraveling the Mechanistic Landscape of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone: A Technical Guide for Drug Discovery Professionals

Preamble: Charting a Course Through Inferred Mechanisms

In the dynamic arena of drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, a compound whose specific mechanism of action is not yet extensively delineated in publicly available literature. However, by dissecting its structural motifs and drawing parallels with well-characterized analogous compounds, we can construct a robust, evidence-based hypothesis regarding its potential biological activities. This document serves as a technical primer for researchers, offering a structured exploration of its likely molecular targets and signaling pathways, thereby providing a foundational framework for future empirical investigation.

Our analysis points towards two primary, and potentially interconnected, mechanistic avenues for this compound: a role as an antifungal agent and as a modulator of neuroinflammatory pathways . This guide will delve into the scientific underpinnings of these hypotheses, supported by data from closely related molecules.

Part 1: The Antifungal Hypothesis - A Legacy of Azole Precursors

The core structure of this compound is a significant pharmacophore found in several established antifungal drugs. Specifically, the 1-(2,4-dichlorophenyl)ethanone moiety is a critical intermediate in the synthesis of potent azole antifungals.

Structural Analogy to Azole Antifungal Precursors

Compounds such as 2-bromo-1-(2,4-dichlorophenyl)ethanone and 2-chloro-1-(2,4-dichlorophenyl)ethanone are well-documented precursors for the synthesis of antifungal agents like Luliconazole, Propiconazole, Imazalil, and Azaconazole[1][2]. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability, impaired fungal growth, and ultimately, cell death.

The structural similarity of this compound to these precursors strongly suggests that it may act as a substrate or inhibitor of fungal CYP51. The presence of the dichlorophenyl ring is a key feature for binding within the active site of this enzyme.

Proposed Antifungal Mechanism of Action

Based on the evidence from its structural analogs, we propose the following mechanism of action for the antifungal activity of this compound:

-

Inhibition of Lanosterol 14α-Demethylase (CYP51): The compound is hypothesized to bind to the active site of fungal CYP51, preventing the demethylation of lanosterol.

-

Disruption of Ergosterol Biosynthesis: The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane.

-

Compromised Cell Membrane Integrity: The altered sterol composition increases the permeability and fluidity of the fungal cell membrane, disrupting its normal function.

-

Inhibition of Fungal Growth: The compromised cell membrane and accumulation of toxic intermediates lead to the cessation of fungal growth and proliferation.

Experimental Workflow for Validating Antifungal Activity

Caption: Workflow for the validation of antifungal activity and mechanism.

Part 2: The Neuroinflammatory Modulator Hypothesis - Insights from a Pyrazole Derivative

A compelling piece of evidence for an alternative or additional mechanism of action comes from the study of a more complex, yet structurally related, compound: 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO)[3]. This molecule, which incorporates the 1-(2,4-dichlorophenyl) and a 5-(4-chlorophenyl) moiety, has demonstrated significant anti-inflammatory properties in microglial cells and has shown neuroprotective effects in a mouse model of Parkinson's disease[3].

Link to Cannabinoid Receptor Modulation

CDMPO is an analog of Rimonabant, a known antagonist of the cannabinoid receptor type 1 (CB1)[3]. While CDMPO itself was found to have anti-inflammatory effects, the study highlights that compounds with this core structure can interact with key signaling pathways in the central nervous system. The anti-inflammatory effects observed with CDMPO in LPS-stimulated microglial cells included a significant reduction in nitric oxide (NO) production and the release of proinflammatory cytokines and prostaglandin E2 (PGE2)[3].

Proposed Neuroinflammatory Mechanism of Action

Extrapolating from the findings on CDMPO, we can hypothesize a potential neuroinflammatory mechanism for this compound:

-

Modulation of Microglial Activation: The compound may suppress the activation of microglia, the primary immune cells of the central nervous system.

-

Inhibition of Pro-inflammatory Mediators: It could inhibit the production and release of key inflammatory molecules such as nitric oxide, TNF-α, IL-1β, and prostaglandins.

-

Interaction with Cannabinoid Receptors: While speculative, the compound might exhibit activity at cannabinoid receptors (CB1 or CB2), which are known to play a crucial role in regulating neuroinflammation.

Signaling Pathway in Microglial Activation and Potential Inhibition

Caption: Hypothesized inhibition of the TLR4-NF-kB pathway in microglia.

Part 3: Ancillary and Related Activities

The broader chemical class of 2-phenylacetophenones, to which the subject compound belongs, has been associated with other biological activities that warrant consideration.

Efflux Pump Inhibition

2-Phenylacetophenone has been shown to possess broad-spectrum efflux pump inhibition activity[4][5]. Bacterial efflux pumps are a significant mechanism of antibiotic resistance. Inhibition of these pumps can restore the efficacy of existing antibiotics. This suggests that this compound could be investigated as a potential adjuvant in combination with antibiotics to combat resistant bacterial infections.

Cytotoxicity and DNA Interaction

Some reports suggest that 2-phenylacetophenone may exhibit cytotoxicity and could potentially interact with DNA[6]. While the exact mechanism is not fully elucidated, it is proposed that it may bind to fatty acids in the cell membrane, leading to permeabilization, and also react with hydroxyl groups on DNA[6]. These potential off-target effects should be carefully evaluated in any drug development program.

Conclusion and Future Directions

The available evidence from structurally related compounds allows for the formulation of a compelling, albeit inferential, mechanistic hypothesis for this compound. The data strongly suggests primary activities as an antifungal agent targeting ergosterol biosynthesis and as a neuroinflammatory modulator potentially acting on microglial activation pathways.

To move beyond hypothesis, a structured experimental approach is essential. The following steps are recommended for a comprehensive investigation:

-

In Vitro Antifungal and Antibacterial Screening: Initial screening against a panel of pathogenic fungi and bacteria to determine the minimum inhibitory concentrations (MICs).

-

Mechanism of Action Studies (Antifungal): If antifungal activity is confirmed, proceed with ergosterol quantification assays and direct enzymatic assays on fungal CYP51.

-

Neuroinflammatory Assays: Utilize in vitro models, such as LPS-stimulated microglial cell lines (e.g., BV2), to assess the compound's ability to suppress the production of inflammatory mediators.

-

Cytotoxicity and Safety Profiling: Early assessment of cytotoxicity against mammalian cell lines is crucial to determine a potential therapeutic window.

-

In Vivo Efficacy Studies: Based on the strength of the in vitro data, progression to relevant animal models of fungal infection or neuroinflammation would be the logical next step.

This technical guide provides a foundational roadmap for the scientific community to embark on the systematic evaluation of this compound, a compound with promising, yet unexplored, therapeutic potential.

References

-

Chemsrc. 2-Phenylacetophenone | CAS#:451-40-1. [Link]

-

Kim, D., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166:107928. [Link]

-

ResearchGate. Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol. [Link]

- Google Patents. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.

-

PubChem. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. [Link]

-

Exploring 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Properties and Applications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Phenylacetophenone | CAS#:451-40-1 | Chemsrc [chemsrc.com]

- 6. CAS 451-40-1: 2-Phenylacetophenone | CymitQuimica [cymitquimica.com]

A Technical Guide to the Potential Applications of 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone

Introduction

In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is a cornerstone of innovation. The compound 2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone, with the CAS Number 94171-11-6, represents a halogenated diarylethanone structure poised for significant investigation.[1] While direct research on this specific molecule is not extensively published, its structural motifs are prevalent in a variety of biologically active compounds. The presence of multiple chlorine atoms on the phenyl rings and a reactive ketone functional group suggests a rich potential for derivatization and application in pharmaceuticals and agrochemicals.

This technical guide serves as an in-depth exploration of the potential applications of this compound. Drawing upon established chemical principles and the known activities of structurally analogous compounds, this document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, reactivity, and most promising avenues for investigation. We will delve into detailed experimental protocols and workflows designed to unlock the latent potential of this versatile chemical entity.

Synthesis and Characterization

The synthesis of this compound can be approached through several established methodologies for the formation of α-aryl ketones. A primary and efficient route is the Friedel-Crafts acylation.

A plausible synthetic pathway involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with 4-chlorophenylacetyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution.

Caption: Key reactivity and derivatization pathways.

Reduction of the Ketone

The reduction of the ketone to a secondary alcohol is a critical transformation. Asymmetric reduction can yield chiral alcohols, which are valuable intermediates in the synthesis of antifungal agents like Luliconazole and Miconazole. [2]This can be achieved through chemical methods using chiral reducing agents or, more efficiently and selectively, through biocatalysis with ketoreductase enzymes. [3][2]

α-Functionalization

The α-carbon to the ketone is activated and can undergo various reactions. Halogenation, particularly bromination, at this position creates a reactive intermediate, 2-bromo-1-(2,4-dichlorophenyl)ethanone, which is a known precursor for several azole fungicides like Propiconazole, Imazalil, and Azaconazole. [4]α-Hydroxylation is another possibility, leading to α-hydroxy ketones, which are common motifs in natural products and pharmaceuticals. [5]

Condensation Reactions

The ketone can participate in condensation reactions, such as the aldol condensation with aromatic aldehydes, to form chalcone-like structures. Chalcones and their derivatives are known to exhibit a wide range of biological activities, including anticancer properties. [6]

Potential Applications

Based on the known biological activities of structurally similar compounds, this compound and its derivatives are prime candidates for investigation in several key areas.

Antifungal Agents

Rationale: The 2,4-dichlorophenyl and 4-chlorophenyl moieties are present in numerous commercial antifungal drugs. The structurally related 2-chloro-1-(2,4-dichlorophenyl) ethanone is a direct precursor to the chiral alcohol intermediate used in the synthesis of Luliconazole and Miconazole. [2]Derivatives incorporating heterocyclic rings like imidazoles and triazoles are particularly promising as antifungal agents. [7] Proposed Derivatives for Investigation:

-

(S)-2-chloro-1-(2,4-dichlorophenyl) ethanol: Synthesized via asymmetric reduction of the parent compound, this is a key chiral intermediate. [3][2]* Imidazole and Triazole Derivatives: Synthesized from the α-bromo intermediate, these compounds would mimic the structure of azole antifungals.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

-

Fungal Strains: A panel of clinically relevant fungi, including Candida albicans, Aspergillus fumigatus, and dermatophytes like Trichophyton rubrum, should be used.

-

Culture Preparation: Fungi are cultured on appropriate media (e.g., Potato Dextrose Agar) to obtain sufficient growth for testing. [8]3. Broth Microdilution Assay:

-

Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of fungal spores or yeast cells.

-

Incubate the plates at an appropriate temperature (e.g., 35°C for Candida species).

-

Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits fungal growth.

-

-